![molecular formula C9H14IN3O B2741745 N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide CAS No. 1341393-89-2](/img/structure/B2741745.png)
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Description
“N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide” is a chemical compound with the molecular formula C9H14IN3O . It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide” includes a pyrazole ring, which is a five-membered heterocyclic moiety with three carbon atoms and two adjacent nitrogen atoms . The compound also contains an iodine atom, which is attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including “N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide”, can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Future Directions
The future directions for “N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide” and similar compounds could involve further exploration of their therapeutic potential. Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective drugs .
properties
IUPAC Name |
N,N-diethyl-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIIFXNABAZPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide |
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